(1-isothiocyanatobutyl)benzene
Description
Structure
3D Structure
Properties
CAS No. |
61290-96-8 |
|---|---|
Molecular Formula |
C11H13NS |
Molecular Weight |
191.29 g/mol |
IUPAC Name |
1-isothiocyanatobutylbenzene |
InChI |
InChI=1S/C11H13NS/c1-2-6-11(12-9-13)10-7-4-3-5-8-10/h3-5,7-8,11H,2,6H2,1H3 |
InChI Key |
SOAHXJQSCRAWRP-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(C1=CC=CC=C1)N=C=S |
Purity |
95 |
Origin of Product |
United States |
Synthetic Methodologies for 1 Isothiocyanatobutyl Benzene
Retrosynthetic Analysis of the (1-Isothiocyanatobutyl)benzene Core
Retrosynthetic analysis is a technique used to plan a synthesis by deconstructing the target molecule into simpler, commercially available starting materials. youtube.com This is achieved by breaking bonds, known as disconnections, and converting functional groups into their precursors through functional group interconversions (FGI). youtube.com
Key Disconnections and Precursors for the Butylbenzene (B1677000) Moiety
The core structure of this compound is the butylbenzene moiety. A primary disconnection strategy involves breaking the C-N bond of the isothiocyanate group, which points to 1-phenyl-1-aminobutane as the immediate precursor.
Further disconnection of the butylbenzene skeleton can be approached in a few ways. One common method for synthesizing alkylbenzenes is through Friedel-Crafts acylation followed by reduction. quora.comchegg.com This suggests a disconnection of the C1-C2 bond of the butyl chain, leading back to butyrophenone (B1668137), which can be formed from benzene (B151609) and butyryl chloride. chegg.com The ketone is then reduced to the corresponding alkane.
Alternatively, a disconnection at the benzylic carbon-phenyl ring bond is less common for primary alkylbenzenes due to potential carbocation rearrangements in Friedel-Crafts alkylation. quora.com
A plausible retrosynthetic pathway is outlined below:
Target Molecule: this compound
Disconnection 1 (C-N bond):
Precursor: 1-Phenyl-1-aminobutane
Disconnection 2 (Functional Group Interconversion of Amine):
Precursor: 1-Bromo-1-phenylbutane or 1-Phenyl-1-butanone oxime
Disconnection 3 (C-C bond of butyl chain):
Precursor: Butyrophenone
Disconnection 4 (C-C bond formation):
Starting Materials: Benzene and Butyryl Chloride
Strategic Routes for Isothiocyanate Functionalization
The introduction of the isothiocyanate group (-N=C=S) is a critical step. The most direct precursor is the corresponding primary amine, 1-phenyl-1-aminobutane. The conversion of an amine to an isothiocyanate can be achieved through several methods, which are broadly categorized into those that use highly toxic thiophosgene (B130339) and those that employ safer, thiophosgene-free alternatives. lumenlearning.com These methods typically involve the formation of a dithiocarbamate (B8719985) salt intermediate, which is then induced to eliminate a leaving group to form the isothiocyanate. lumenlearning.com
Synthesis via Thiocarbonylation of Amines
The most prevalent method for synthesizing isothiocyanates is through the thiocarbonylation of a primary amine. This involves the reaction of the amine with a thiocarbonylating agent.
Amination Strategies for 1-Phenyl-1-aminobutane Precursors
The synthesis of the key intermediate, 1-phenyl-1-aminobutane, can be accomplished through several pathways.
One effective method starts with n-butylbenzene, which can be oxidized at the benzylic position to yield butyrophenone. researchgate.net The resulting ketone can then be converted to the amine. A common laboratory-scale synthesis of n-butylbenzene involves the Wurtz-Fittig reaction between n-butyl bromide and bromobenzene (B47551) using sodium. orgsyn.org
The conversion of butyrophenone to 1-phenyl-1-aminobutane can be achieved via reductive amination. lumenlearning.com This two-step process involves the reaction of the ketone with ammonia (B1221849) to form an imine, which is then reduced to the primary amine using a reducing agent like sodium cyanoborohydride (NaBH3CN). lumenlearning.com
Another route to the amine is through the synthesis of 1-bromo-1-phenylbutane. This can be prepared from benzyl (B1604629) alcohol and a three-carbon aldehyde or ketone. chegg.com The resulting alkyl bromide can then undergo nucleophilic substitution with an amine source, such as ammonia or a protected amine equivalent, to yield 1-phenyl-1-aminobutane. pearson.com
| Precursor | Reagents and Conditions | Product | Reference(s) |
| n-Butylbenzene | 1. Oxidation (e.g., KMnO4) 2. Reductive amination (NH3, NaBH3CN) | 1-Phenyl-1-aminobutane | lumenlearning.comresearchgate.net |
| Benzyl alcohol | 1. Reaction with a C3 aldehyde/ketone 2. Bromination (e.g., PBr3) 3. Amination (e.g., NH3) | 1-Phenyl-1-aminobutane | chegg.compearson.com |
| Benzene | 1. Friedel-Crafts acylation (Butyryl chloride, AlCl3) 2. Reductive amination (NH3, NaBH3CN) | 1-Phenyl-1-aminobutane | chegg.comlumenlearning.com |
Phosgene-Based Approaches for Isothiocyanate Formation
The classical method for synthesizing isothiocyanates involves the use of thiophosgene (CSCl2), a highly toxic reagent. In this reaction, the primary amine, 1-phenyl-1-aminobutane, would be treated with thiophosgene in the presence of a base (e.g., triethylamine) to neutralize the HCl byproduct. While effective, the high toxicity of thiophosgene has led to the development of alternative methods.
| Starting Material | Reagent(s) | Product |
| 1-Phenyl-1-aminobutane | Thiophosgene (CSCl2), Base (e.g., Triethylamine) | This compound |
Thiophosgene-Free Alternatives for Isothiocyanate Synthesis
Due to the hazardous nature of thiophosgene, numerous thiophosgene-free methods have been developed. These generally proceed through the in-situ formation and subsequent decomposition of a dithiocarbamate salt.
A common procedure involves reacting the primary amine with carbon disulfide (CS2) in the presence of a base (e.g., ammonia, triethylamine, or an inorganic base) to form the dithiocarbamate salt. This intermediate is then treated with a desulfurizing agent to induce the elimination of H2S and formation of the isothiocyanate.
Various reagents can be used for the desulfurization step, including:
Di-tert-butyl dicarbonate (B1257347) (Boc2O): This reagent, often catalyzed by DMAP or DABCO, provides a clean reaction with volatile byproducts. youtube.com
Cyanuric chloride (TCT): This method is efficient and can be performed in a one-pot process under aqueous conditions.
Other reagents: A variety of other reagents have been employed, such as phosphonium-based peptide coupling reagents, tosyl chloride, and various oxidizing agents.
| Reagent System | Description | Reference(s) |
| CS2 / Boc2O / DMAP or DABCO | The amine reacts with CS2 to form a dithiocarbamate, which is then desulfurized by Boc2O. The byproducts are volatile, simplifying workup. | youtube.com |
| CS2 / Base / Cyanuric Chloride | An in-situ generated dithiocarbamate salt is treated with cyanuric chloride to afford the isothiocyanate. This method can often be performed in water. | researchgate.net |
| CS2 / Base / Other desulfurizing agents | Various other reagents can be used to promote the elimination from the dithiocarbamate intermediate. | lumenlearning.com |
Utilizing Carbon Disulfide and Coupling Agents
A widely employed method for the synthesis of isothiocyanates from primary amines involves the use of carbon disulfide. In a typical procedure, the primary amine, 1-phenylbutan-1-amine, is treated with carbon disulfide in the presence of a base, such as potassium carbonate, in an aqueous solution. This reaction proceeds through the formation of a dithiocarbamate salt intermediate, which is then decomposed to the isothiocyanate.
A general procedure for this transformation involves adding the primary amine to a mixture of water, carbon disulfide, and potassium carbonate. The reaction is stirred until the starting amine is consumed, after which the product is extracted and purified. This method is advantageous due to the ready availability and low cost of the reagents.
Table 1: General Conditions for Isothiocyanate Synthesis using Carbon Disulfide
| Parameter | Condition | Source |
|---|---|---|
| Reagents | Primary Amine, Carbon Disulfide, Potassium Carbonate | |
| Solvent | Water |
| Work-up | Extraction with an organic solvent (e.g., ethyl acetate) | |
Another approach involves the reaction of arylhydrazines with carbon disulfide, which generates aryl isothiocyanates through a polar cycloaddition mechanism. tandfonline.comnih.gov
Employing 1,1'-Thiocarbonyldiimidazole (B131065) (TCDI)
An alternative and efficient reagent for the conversion of primary amines to isothiocyanates is 1,1'-thiocarbonyldiimidazole (TCDI). This method offers mild reaction conditions and often results in high yields of the desired isothiocyanate. The reaction is typically carried out by adding TCDI to a solution of the primary amine in a suitable organic solvent, such as dichloromethane.
The reaction mixture is stirred at room temperature, and upon completion, the product is isolated by aqueous work-up and subsequent purification, commonly by column chromatography. This method is particularly useful for substrates that may be sensitive to the more basic conditions of the carbon disulfide method.
Table 2: General Conditions for Isothiocyanate Synthesis using TCDI
| Parameter | Condition | Source |
|---|---|---|
| Reagents | Primary Amine, 1,1'-Thiocarbonyldiimidazole | |
| Solvent | Dichloromethane | |
| Temperature | Room Temperature |
| Work-up | Aqueous extraction and column chromatography | |
One-Pot Synthetic Protocols for Isothiocyanate Generation
The synthesis of this compound can be streamlined through one-pot procedures that generate the precursor amine and convert it to the isothiocyanate in a single sequence without isolation of intermediates. For instance, the synthesis of the precursor amine, 1-phenylbutan-1-amine, can be achieved via reductive amination of 1-phenylbutan-1-one. This involves the reaction of the ketone with ammonia in the presence of a reducing agent. The resulting amine can then be directly converted to the isothiocyanate in the same reaction vessel by the addition of a thiocarbonylating agent.
Stereoselective Synthesis of Enantiopure this compound
The synthesis of enantiomerically pure this compound is of significant interest and relies on the stereoselective synthesis of the chiral precursor, 1-phenylbutan-1-amine.
Asymmetric Alkylation Approaches to Chiral Precursors
Asymmetric alkylation of imines is a powerful strategy for the synthesis of chiral amines. This can involve the deprotonation of an imine to form a chiral enolate or aza-enolate, which then reacts with an alkylating agent. The stereoselectivity is controlled by the chiral environment created by a chiral catalyst or auxiliary.
Chiral Auxiliary-Mediated Synthesis
Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a molecule to direct the stereochemical outcome of a reaction. rsc.org For the synthesis of chiral 1-phenylbutan-1-amine, a chiral auxiliary, such as a derivative of 1-phenylethylamine, can be attached to a precursor molecule. nih.govresearchgate.net Subsequent reactions, such as alkylation or reduction, proceed with high diastereoselectivity due to the steric influence of the auxiliary. The auxiliary can then be cleaved to yield the enantiopure amine. Common chiral auxiliaries include oxazolidinones and pseudoephedrine. rsc.orgbeilstein-journals.org
Table 3: Common Chiral Auxiliaries in Asymmetric Synthesis
| Chiral Auxiliary | Typical Application | Source |
|---|---|---|
| Evans Oxazolidinones | Aldol and alkylation reactions | rsc.org |
| Pseudoephedrine | Asymmetric alkylation | rsc.org |
| SAMP/RAMP | Asymmetric alkylation of carbonyl compounds |
Organocatalytic or Metal-Catalyzed Asymmetric Synthesis
In recent years, organocatalysis and metal-catalyzed asymmetric synthesis have emerged as powerful tools for the preparation of chiral amines. rsc.org
Organocatalysis: Chiral primary or secondary amines, derived from natural sources like amino acids or Cinchona alkaloids, can catalyze the asymmetric synthesis of chiral amines. rsc.orgnih.gov For example, the asymmetric allylation of imines catalyzed by chiral BINOL derivatives can produce chiral homoallylic amines with high enantioselectivity. beilstein-journals.orgnih.gov These can then be further elaborated to the desired 1-phenylbutan-1-amine.
Metal-Catalyzed Asymmetric Synthesis: Transition metal complexes with chiral ligands are highly effective catalysts for asymmetric reactions. Nickel-catalyzed asymmetric hydrogenation of imines or enamides is a prominent method for producing chiral amines. nih.govorganic-chemistry.orgdntb.gov.ua Palladium-catalyzed asymmetric allylic amination also provides a route to chiral amines. organic-chemistry.org These methods offer high enantioselectivities and broad substrate scope.
Resolution Techniques for Racemic Mixtures of this compound Precursors
Since this compound possesses a chiral center, the synthesis of enantiomerically pure forms requires a chiral precursor, namely enantiopure (R)- or (S)-1-phenylbutylamine. The resolution of racemic 1-phenylbutylamine is a critical step. Kinetic resolution, a technique where enantiomers react at different rates with a chiral catalyst or reagent, is a widely used method. wikipedia.org
Enzymatic kinetic resolution has proven to be a powerful tool for obtaining enantiomerically pure amines. wikipedia.org Lipases, in particular, are frequently employed for this purpose. For instance, Candida antarctica lipase (B570770) B (CALB) has been effectively used in the kinetic resolution of racemic primary amines, such as the structurally similar 1-phenylethylamine. nih.govmdpi.com This process typically involves the acylation of one enantiomer of the amine at a faster rate than the other, leaving the unreacted enantiomer in high enantiomeric excess.
The choice of acylating agent and solvent is crucial for the efficiency and selectivity of the resolution. Esters like isopropyl methoxyacetate (B1198184) have been shown to be effective acyl donors in these lipase-catalyzed resolutions. nih.gov The resolution of racemic cyclic amines has also been achieved through enantioselective amidation using a combination of an achiral N-heterocyclic carbene catalyst and a chiral hydroxamic acid cocatalyst. researchgate.net While specific data for 1-phenylbutylamine is not abundant in the readily available literature, the principles established with these analogous systems provide a strong framework for its resolution.
Optimization of Reaction Conditions and Yields for this compound Synthesis
The efficiency and yield of the synthesis of this compound are highly dependent on the optimization of various reaction parameters.
Solvent Effects on Reaction Efficiency
The choice of solvent can significantly impact the rate and outcome of the isothiocyanate synthesis. In the formation of the dithiocarbamate intermediate from the amine and CS₂, the solvent plays a crucial role, especially for less reactive amines. For the conversion of aniline (B41778) to phenyl isothiocyanate, a mixture of dimethylformamide (DMF) and water was found to be suitable. beilstein-journals.org The properties of solvents can also influence the selectivity of enzymatic resolutions. For instance, nonpolar organic solvents are often preferred for lipase-catalyzed reactions as they can prevent the denaturation of the enzyme and maintain its catalytic activity. mdpi.com In the kinetic resolution of 1-phenylethanol, a related chiral alcohol, hexane (B92381) was found to be a suitable solvent. scielo.br
Temperature and Pressure Optimization
Temperature is a critical parameter that affects reaction kinetics. For the synthesis of isothiocyanates via the dithiocarbamate route, the initial formation of the salt is often carried out at room temperature, while the desulfurization step might require cooling, for example, to 0 °C when using TCT. beilstein-journals.org In enzymatic resolutions, temperature control is essential to maintain the enzyme's stability and activity. While higher temperatures can increase reaction rates, they can also lead to enzyme denaturation. nih.gov For lipase-catalyzed amidations, an optimal temperature of 60°C has been reported. nih.gov The effect of temperature on amine-CO₂ reactions, which share some principles with the amine-CS₂ reaction, shows that the favorable temperature for the forward reaction is typically in the range of 40-60 °C. cetri.ca Pressure is not commonly reported as a critical parameter for the synthesis of isothiocyanates from amines under the described conditions.
Catalyst Selection and Loading for Enhanced Throughput
In the context of converting 1-phenylbutylamine to this compound, catalysts can play a significant role in both the resolution of the precursor and the isothiocyanate formation step. For the enzymatic resolution, the choice of lipase is paramount. Candida antarctica lipase B (Novozym 435) is a frequently cited and highly effective catalyst for the resolution of chiral amines and alcohols. nih.govmdpi.comresearchgate.net The catalyst loading is also a key factor to optimize for cost-effectiveness and efficiency.
In the synthesis of isothiocyanates from isocyanides (a related but different pathway), amine bases such as DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) have been used in catalytic amounts (as low as 1-2 mol%) with elemental sulfur. nih.gov This suggests that for the more common route from amines, exploring catalytic methods for the desulfurization step could enhance throughput.
Green Chemistry Principles in this compound Synthesis
The application of green chemistry principles to the synthesis of this compound aims to reduce the environmental impact by using less hazardous reagents, minimizing waste, and employing more sustainable processes.
Solvent-Free or Aqueous Media Syntheses
A significant step towards a greener synthesis is the reduction or elimination of organic solvents. Several methods for isothiocyanate synthesis have been developed that operate under solvent-free conditions or in aqueous media.
A one-pot synthesis of a wide range of alkyl and aryl isothiocyanates has been developed using water as the solvent. beilstein-journals.orgnih.gov This method involves the reaction of the amine with CS₂ and an inorganic base in water, followed by desulfurization. beilstein-journals.org Another green approach utilizes sodium persulfate (Na₂S₂O₈) as the desulfurizing agent in water, which can also be applied to the synthesis of chiral isothiocyanates from chiral amines. rsc.org
Solvent-free synthesis of isothiocyanates has also been reported. One method involves the reaction of isocyanates with Lawesson's reagent under microwave irradiation without any solvent. tandfonline.com While this starts from an isocyanate rather than an amine, it highlights the potential for solvent-free approaches in this area of chemistry. Other solvent-free syntheses of related sulfur-containing heterocycles from isothiocyanates have also been described, indicating a trend towards minimizing solvent use in these reaction pathways. nih.govtandfonline.comresearchgate.net
Atom Economy Considerations in Synthetic Pathways
In the pursuit of sustainable chemical manufacturing, atom economy stands as a crucial metric for evaluating the efficiency of a synthetic route. It measures the proportion of reactant atoms that are incorporated into the desired product, with higher values indicating less waste generation. The synthesis of this compound, like other isothiocyanates, can be approached through various pathways, each with distinct implications for atom economy.
Historically, the synthesis of isothiocyanates often relied on stoichiometric reagents that resulted in poor atom economy. The use of toxic thiophosgene or carbon disulfide, followed by decomposition of the intermediate dithiocarbamate salt with heavy metal salts or other activating agents, typifies these less efficient methods. mdpi.comnih.gov For instance, the reaction of a primary amine with thiophosgene generates the desired isothiocyanate but also produces two equivalents of hydrogen chloride, which must be neutralized, adding to the waste stream. nih.gov Similarly, methods employing reagents like lead nitrate (B79036) for dithiocarbamate decomposition generate significant heavy metal waste, posing environmental and disposal challenges. nih.govorgsyn.org
Modern synthetic chemistry has increasingly focused on developing "greener" alternatives that maximize atom economy. A prominent example is the catalytic sulfurization of isocyanides using elemental sulfur. mdpi.comrsc.org This approach, in principle, can achieve 100% atom economy as it involves a direct addition reaction where all atoms of the reactants are incorporated into the final isothiocyanate product. mdpi.com Other strategies involve the use of desulfurizing agents that produce volatile or easily removable by-products. For example, using di-tert-butyl dicarbonate for the desulfurylation of dithiocarbamates yields by-products like carbon dioxide, carbon oxysulfide, and tert-butanol, which are more manageable than inorganic salts. kiku.dk The use of triphosgene (B27547) as a dehydrosulfurizing agent also represents an improvement over older methods, though care must be taken due to its own toxicity. nih.govresearchgate.net
The following table provides a comparative analysis of the atom economy for several common isothiocyanate synthetic pathways.
Table 1: Comparative Atom Economy of Selected Isothiocyanate Synthetic Pathways This is an interactive table. You can sort and filter the data by clicking on the headers.
| Synthetic Pathway | Key Reagents | Major By-products | Theoretical Atom Economy (%) | Key Advantages/Disadvantages |
|---|---|---|---|---|
| Thiophosgene Method | Primary Amine, Thiophosgene (CSCl₂) | 2 HCl | ~54% (for a typical amine) | Rapid and effective, but thiophosgene is highly toxic and corrosive. Generates stoichiometric acid waste. nih.govnih.gov |
| Dithiocarbamate-Lead Nitrate | Primary Amine, CS₂, Lead Nitrate | PbS, 2 HNO₃ | < 30% | Effective for decomposition, but generates toxic lead sulfide (B99878) waste and nitric acid. nih.govorgsyn.org |
| Dithiocarbamate-Triphosgene | Primary Amine, CS₂, Triphosgene | CO₂, COS, HCl | Variable, higher than heavy metal routes | Avoids heavy metal waste; triphosgene is a solid, safer to handle than phosgene (B1210022) gas. nih.govresearchgate.net |
| Dithiocarbamate-Boc₂O | Primary Amine, CS₂, Boc₂O, Et₃N | CO₂, COS, t-BuOH, Et₃N·HCl | Variable, improved over classical methods | By-products are mostly volatile and easily removed; avoids toxic reagents. kiku.dk |
| Isocyanide Sulfurization | Isocyanide, Elemental Sulfur (S₈) | None | 100% | Potentially 100% atom economical; requires synthesis of isocyanide precursor. mdpi.comrsc.org |
| Amine/CS₂/TCT | Primary Amine, CS₂, Cyanuric Chloride (TCT) | Trithiocyanuric acid, HCl | Variable, generally moderate | One-pot process feasible under aqueous conditions; effective for a broad range of amines. beilstein-journals.org |
Analysis of these pathways reveals a clear trend towards methodologies that minimize waste through clever reagent choice and reaction design. While the 100% atom economy of isocyanide sulfurization is ideal, the accessibility and stability of the isocyanide starting material can be a practical limitation. epo.org Therefore, one-pot procedures starting from readily available primary amines, such as the reaction with carbon disulfide and an efficient desulfurylation agent like cyanuric chloride, present a practical compromise between starting material availability and improved atom economy. beilstein-journals.org
Development of Recyclable Catalyst Systems
The integration of recyclable catalysts into synthetic pathways is a cornerstone of green chemistry, aiming to reduce costs, minimize waste, and simplify product purification. For the synthesis of this compound, the development of such catalysts focuses primarily on two approaches: the catalytic formation of the isothiocyanate from a precursor and the use of catalytic reagents in multi-step, one-pot processes.
Catalysis in isothiocyanate synthesis can be applied, for example, in the sulfurization of isocyanides. While this reaction can proceed thermally, catalytic methods offer milder conditions and faster reaction times. mdpi.com Amine bases such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) have been shown to effectively catalyze the reaction of isocyanides with elemental sulfur. rsc.orgnih.gov Being a liquid organocatalyst, DBU can potentially be recovered and reused, although this can be challenging. A more robust approach involves heterogenizing the catalyst by anchoring it to a solid support, which allows for simple filtration and reuse.
Another area of development is the use of recyclable catalysts for key transformations within a multi-step synthesis. For instance, polymer-supported reagents and catalysts are gaining traction. A polystyrene-supported isothiourea catalyst has been developed for acylative kinetic resolutions, demonstrating excellent recyclability over 15 cycles with no significant loss of activity or selectivity. st-andrews.ac.uk While this specific application is not for isothiocyanate synthesis, it highlights the potential of immobilizing organocatalysts on solid supports for related transformations. Similarly, silica-supported metal catalysts, such as silica-anchored copper(I), have been shown to be recyclable for several cycles in other organic reactions, offering a template for designing heterogeneous catalysts for steps in an isothiocyanate synthesis sequence. nih.gov
The following table summarizes research findings on recyclable catalyst systems relevant to isothiocyanate synthesis and related reactions.
Table 2: Performance of Recyclable Catalyst Systems in Isothiocyanate Synthesis and Related Reactions This is an interactive table. You can sort and filter the data by clicking on the headers.
| Catalyst System | Reaction Type | Substrate Scope | Reusability (Cycles) | Yield/Conversion per Cycle (%) |
|---|---|---|---|---|
| DBU (Homogeneous) | Isocyanide Sulfurization | Alkyl and Aryl Isocyanides | Not reported, but potential for recovery exists | >95% (initial use) rsc.orgnih.gov |
| Silica-Anchored Proline-Copper(I) | Azide-Alkyne Cycloaddition | Alkynes, Azides | 6 | ~90-95% (yield dropped after 6th cycle) nih.gov |
| Polystyrene-Supported Isothiourea | Acylative Kinetic Resolution of Alcohols | Secondary Alcohols | 15 | >99% conversion, selectivity remained high st-andrews.ac.uk |
| Molybdenum Disulfur Complex | Isocyanide Sulfurization | Alkyl and Aryl Isocyanides | Not explicitly tested for recyclability in the study | Good to excellent yields (initial use) mdpi.com |
| Tungsten Catalyst | Hydrosilylation of Ketones | Ketones | Recyclable (precipitates from product) | High conversion (initial use) nih.gov |
The data indicate that while the principle of catalyst recycling is well-established, its application specifically for the industrial synthesis of isothiocyanates is still an emerging field. The success of systems like polymer-supported isothioureas and silica-anchored copper catalysts in other demanding organic transformations provides a strong foundation for future research. st-andrews.ac.uknih.gov The development of heterogeneous or easily separable catalysts for the direct conversion of amines or isocyanides to this compound would represent a significant advancement, combining high efficiency with the environmental and economic benefits of catalyst recycling.
Reactivity and Reaction Mechanisms of 1 Isothiocyanatobutyl Benzene
Nucleophilic Additions to the Isothiocyanate Group
The isothiocyanate group is characterized by a carbon atom double-bonded to both a nitrogen and a sulfur atom. This arrangement makes the carbon atom highly susceptible to attack by nucleophiles. The general mechanism involves the nucleophile attacking the electrophilic carbon, leading to the formation of a tetrahedral intermediate, which then typically undergoes protonation to yield the final stable product.
Reactions with Primary and Secondary Amines: Formation of Thioureas
The reaction of (1-isothiocyanatobutyl)benzene with primary or secondary amines is a well-established method for the synthesis of substituted thioureas. This reaction proceeds through the nucleophilic attack of the amine's nitrogen atom on the isothiocyanate's central carbon. The resulting zwitterionic intermediate is then stabilized by proton transfer, yielding the corresponding N,N'-disubstituted or N,N',N'-trisubstituted thiourea (B124793).
The reaction is generally efficient and can be carried out under mild conditions. The choice of solvent can vary, with polar solvents often facilitating the reaction. The versatility of this reaction allows for the introduction of a wide array of functional groups into the thiourea product, depending on the structure of the amine used. Symmetrical and unsymmetrical thioureas can be synthesized through this method. For instance, a simple condensation between an amine and carbon disulfide in an aqueous medium can efficiently produce various di- and trisubstituted thiourea derivatives. nih.gov
Table 1: Examples of Thiourea Formation from Isothiocyanates
| Isothiocyanate Reactant | Amine Reactant | Product |
|---|---|---|
| This compound | Primary Amine (R-NH₂) | N-(1-phenylbutyl)-N'-R-thiourea |
| This compound | Secondary Amine (R₂NH) | N-(1-phenylbutyl)-N',N'-di-R-thiourea |
This table presents hypothetical products based on established reactivity patterns.
Reactions with Alcohols and Thiols: Formation of Thiocarbamates and Dithiocarbamates
In a similar fashion to amines, alcohols and thiols can act as nucleophiles, attacking the electrophilic carbon of the isothiocyanate group in this compound.
When an alcohol is used as the nucleophile, the reaction leads to the formation of a thiocarbamate (also known as a thionocarbamate). The reaction mechanism involves the attack of the alcohol's oxygen atom on the isothiocyanate carbon, followed by proton transfer to the nitrogen.
If a thiol is used as the nucleophile, the product is a dithiocarbamate (B8719985). The sulfur atom of the thiol is a potent nucleophile and readily attacks the isothiocyanate carbon. The resulting intermediate is then protonated to give the stable dithiocarbamate. The synthesis of dithiocarbamates can also be achieved through a one-pot reaction of amines, carbon disulfide, and alkyl halides. wikipedia.orgwikipedia.org
Table 2: Formation of Thiocarbamates and Dithiocarbamates
| Isothiocyanate Reactant | Nucleophile | Product Class |
|---|---|---|
| This compound | Alcohol (R-OH) | O-Alkyl N-(1-phenylbutyl)thiocarbamate |
This table presents hypothetical products based on established reactivity patterns.
Hydrolysis Mechanisms and By-product Formation
The hydrolysis of isothiocyanates like this compound in aqueous media is a significant reaction, particularly under acidic or basic conditions. In aqueous solutions, the hydrolysis of aromatic and aliphatic isothiocyanates can be promoted by the presence of acids like perchloric acid. rsc.org The initial step of the hydrolysis involves the nucleophilic attack of a water molecule on the isothiocyanate carbon.
This leads to the formation of an unstable thiocarbamic acid intermediate. Thiocarbamic acids are generally unstable and readily decompose. The decomposition typically proceeds via decarboxylation and elimination of hydrogen sulfide (B99878) to yield the corresponding primary amine, in this case, 1-phenylbutan-1-amine, along with carbon dioxide and hydrogen sulfide as by-products. The rate of hydrolysis is influenced by factors such as pH and temperature. In some cases, the amine product can further react with unreacted isothiocyanate to form a symmetrically disubstituted thiourea as a secondary by-product. tandfonline.com The hydrolysis of allyl isothiocyanate, for example, is more favorable in alkaline conditions compared to neutral or acidic solutions. srce.hr
Cycloaddition Reactions Involving the Isothiocyanate Moiety
The carbon-nitrogen and carbon-sulfur double bonds within the isothiocyanate group of this compound enable its participation in various cycloaddition reactions. These reactions are of significant interest in synthetic organic chemistry as they provide direct routes to a variety of heterocyclic compounds.
[2+3] Cycloadditions for Heterocycle Synthesis (e.g., Thiazolidinones, Thiadiazoles)
Isothiocyanates are valuable precursors for the synthesis of five-membered heterocycles through [2+3] cycloaddition reactions, also known as 1,3-dipolar cycloadditions. organic-chemistry.org In these reactions, the isothiocyanate can react with a 1,3-dipole to form a five-membered ring.
For example, the synthesis of substituted 1,3,4-thiadiazoles can be achieved from isothiocyanates. rsc.orgnih.gov This often involves the initial formation of a thiosemicarbazide (B42300) by reacting the isothiocyanate with a hydrazine (B178648) derivative. rsc.orgnih.gov This thiosemicarbazide can then undergo acid-catalyzed intramolecular cyclization to yield the 1,3,4-thiadiazole (B1197879) ring system. rsc.orgnih.gov These thiadiazole derivatives are of interest due to their diverse pharmacological activities. youtube.com
Similarly, thiazolidinones can be synthesized from isothiocyanates. One method involves the reaction of hydrazones with thioglycolic acid. organic-chemistry.org Another route can involve the reaction of isothiocyanates with α-amino acids or their esters.
Multicomponent Reactions Incorporating this compound
Multicomponent reactions (MCRs), where three or more reactants combine in a single step to form a product, are highly efficient synthetic strategies. beilstein-journals.org While isocyanides are more commonly associated with classic MCRs like the Ugi and Passerini reactions, isothiocyanates can also be utilized in similar transformations. wikipedia.org
The Ugi reaction typically involves an aldehyde, an amine, a carboxylic acid, and an isocyanide to form a bis-amide. wikipedia.org Variations of the Ugi reaction exist where a thioacid can be used in place of a carboxylic acid, leading to the formation of thio-amides. In such a scenario, a convertible isocyanide could be used, which is later transformed into an isothiocyanate, or reaction conditions could be adapted to directly incorporate the isothiocyanate.
The Passerini reaction is a three-component reaction between a carboxylic acid, a carbonyl compound, and an isocyanide to produce an α-acyloxy carboxamide. wikipedia.orgnih.gov The direct involvement of isothiocyanates in Passerini-type reactions is less common but conceivable under specific catalytic conditions, potentially leading to sulfur-containing analogues of the typical Passerini products.
The ability of this compound to participate in such reactions would allow for the rapid generation of complex molecular scaffolds with a high degree of structural diversity, which is highly valuable in fields like drug discovery.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions represent a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. For a molecule such as this compound, these reactions could potentially be employed to modify both the aromatic core and the isothiocyanate functionality.
Formation of Carbon-Carbon Bonds at the Alkylbenzene Core
The formation of new carbon-carbon bonds on the alkylbenzene portion of this compound can be envisioned at two primary locations: the aromatic ring and the benzylic position.
Aromatic Ring C-H Functionalization: Direct C-H activation of the benzene (B151609) ring offers a route to form C-C bonds without pre-functionalization. Palladium catalysis is a key technology for such transformations. For instance, a directed or non-directed C-H arylation could introduce a new aryl or vinyl group onto the phenyl ring. The directing group, if any, and the specific palladium catalyst and ligand system would determine the regioselectivity of the reaction (i.e., ortho, meta, or para substitution).
Benzylic C-H Functionalization: The benzylic C-H bond is another potential site for palladium-catalyzed C-C bond formation, although this is a more challenging transformation than aromatic C-H activation. Recent advances in palladium catalysis have enabled the arylation of benzylic C(sp³)–H bonds. These reactions typically require a directing group to position the palladium catalyst in proximity to the target C-H bond.
Should the aromatic ring of this compound be pre-functionalized with a halide or triflate, standard palladium-catalyzed cross-coupling reactions like the Suzuki, Heck, or Sonogashira reactions would be highly effective for C-C bond formation. For example, a Suzuki coupling with a boronic acid could introduce a new aryl or alkyl group. youtube.com
Table 1: Illustrative Palladium-Catalyzed Cross-Coupling Reactions at the Alkylbenzene Core
| Reactant 1 | Reactant 2 | Catalyst System | Product | Plausible Yield |
|---|---|---|---|---|
| (1-Isothiocyanatobutyl)-4-bromobenzene | Phenylboronic acid | Pd(PPh₃)₄, Na₂CO₃ | 4-Biphenyl-1-yl(isothiocyanatomethyl)butane | 85-95% |
| Reactant 1 | Reactant 2 | Catalyst System | Product | Plausible Yield |
|---|---|---|---|---|
| (1-Isothiocyanatobutyl)-4-iodobenzene | Styrene | Pd(OAc)₂, P(o-tolyl)₃, Et₃N | 4-(4-Styrylphenyl)butyl-1-isothiocyanate | 70-85% |
Derivatization of the Isothiocyanate Group through Transition Metal Catalysis
The isothiocyanate group (-N=C=S) is a versatile functional group that can participate in various transition metal-catalyzed reactions. While its reactions with nucleophiles like amines are well-known, metal-catalyzed transformations offer alternative pathways for derivatization.
Nickel-catalyzed cross-coupling reactions have been reported for isothiocyanates. For example, a nickel-catalyzed Umpolung coupling of isothiocyanates with phosphine (B1218219) chlorides can generate phosphinecarbothioamides. acs.org This type of reactivity could potentially be extended to palladium catalysis, given the similarities in the catalytic cycles of these metals. Such a reaction with this compound would lead to a novel phosphorus-containing derivative.
Table 2: Hypothetical Palladium-Catalyzed Derivatization of the Isothiocyanate Group
| Reactant 1 | Reactant 2 | Catalyst System | Product | Plausible Yield |
|---|---|---|---|---|
| This compound | Diphenylphosphine | Pd(dba)₂, Xantphos, Base | N-(1-Phenylbutyl)diphenylphosphinecarbothioamide | 60-75% |
Polymerization and Materials Science Applications (Non-biological)
The dual functionality of this compound, with its reactive isothiocyanate group and its potential for modification at the alkylbenzene core, makes it an interesting candidate for applications in materials science.
This compound as a Monomer for Polythioureas or Related Polymers
Isothiocyanates are well-established precursors for the synthesis of polythioureas through polycondensation with diamines. researchgate.netnih.gov In this context, this compound can act as a monomer. The reaction involves the nucleophilic attack of the amine groups of a diamine on the electrophilic carbon atom of the isothiocyanate group, leading to the formation of a thiourea linkage. The resulting polythiourea would have the (1-phenylbutyl) side group, which would influence the polymer's properties, such as its solubility, thermal stability, and mechanical strength.
Table 3: Illustrative Polycondensation to Form a Polythiourea
| Monomer 1 | Monomer 2 | Conditions | Resulting Polymer |
|---|---|---|---|
| This compound | Hexamethylenediamine | DMF, 80 °C, 24h | Poly(N-(1-phenylbutyl)-N'-(hexamethylene)thiourea) |
Surface Functionalization Applications of this compound Derivatives
The isothiocyanate group is an excellent moiety for the covalent attachment of molecules to surfaces, particularly those functionalized with primary amines. nih.govnih.govnd.eduresearchgate.net Surfaces such as silica (B1680970), glass, and various polymers can be pre-treated to introduce amine functionalities. Subsequent reaction with this compound would lead to the immobilization of the phenylbutyl group onto the surface via a stable thiourea linkage. This could be used to modify the surface properties, for example, to increase its hydrophobicity or to introduce a platform for further chemical modifications on the phenyl ring.
Table 4: Example of Surface Functionalization
| Substrate | Reagent | Conditions | Result |
|---|---|---|---|
| Amine-functionalized silica nanoparticles | This compound | Ethanol, Room Temp, 12h | Silica nanoparticles functionalized with (1-phenylbutyl)thiourea groups |
Radical Reactions and Mechanistic Investigations
The benzylic position of this compound is particularly susceptible to radical reactions. The stability of the intermediate benzylic radical is the key factor governing this reactivity.
The C-H bond at the benzylic carbon (the carbon atom attached to both the phenyl ring and the isothiocyanate group) is weaker than other C-H bonds in the molecule. This is because homolytic cleavage of this bond generates a benzylic radical that is stabilized by resonance, with the unpaired electron delocalized over the aromatic ring. numberanalytics.comacs.orgfiveable.melibretexts.orglibretexts.org
A classic example of a radical reaction at the benzylic position is bromination using N-bromosuccinimide (NBS) in the presence of a radical initiator like AIBN or light. libretexts.org This reaction would selectively introduce a bromine atom at the benzylic position of this compound, affording (1-bromo-1-isothiocyanatobutyl)benzene. This product would be a valuable intermediate for subsequent nucleophilic substitution reactions.
Mechanistic investigations of such reactions confirm the formation of the resonance-stabilized benzylic radical as the key intermediate. The selectivity for the benzylic position over other positions in the alkyl chain is a direct consequence of this stabilization. While radical attack on the isothiocyanate group is also possible, particularly at the C=S double bond, reactions at the benzylic C-H are generally more facile for alkylbenzenes. rsc.orgresearchgate.net
Table 5: Illustrative Radical Reaction of this compound
| Reactant | Reagents | Conditions | Major Product | Plausible Yield |
|---|---|---|---|---|
| This compound | N-Bromosuccinimide (NBS), AIBN | CCl₄, Reflux | (1-Bromo-1-isothiocyanatobutyl)benzene | 80-90% |
Stereo- and Regioselectivity in Reactions of this compound
The stere- and regioselectivity of reactions involving this compound are dictated by the directing effects of the substituents on the aromatic ring and the stereochemical influence of the chiral center.
The isothiocyanate group (-N=C=S) is an electrophilic functional group that readily reacts with nucleophiles. In the case of this compound, the chiral center adjacent to the isothiocyanate group influences the stereochemical outcome of these addition reactions. When a nucleophile attacks the central carbon of the isothiocyanate, a new stereocenter can be formed. The facial selectivity of this attack is governed by the principles of asymmetric induction, often explained by models such as Cram's rule and the Felkin-Ahn model.
These models predict that the nucleophile will preferentially attack from the less sterically hindered face of the molecule. The conformation of the starting material is crucial, with the largest group orienting itself anti-periplanar to the incoming nucleophile to minimize steric interactions. In this compound, the phenyl group is the largest substituent, followed by the propyl group, and then a hydrogen atom. This steric hierarchy dictates the preferred trajectory of the nucleophilic attack, leading to the formation of one diastereomer in excess over the other.
The (1-isothiocyanatobutyl) group attached to the benzene ring acts as a directing group in electrophilic aromatic substitution (EAS) reactions such as nitration, halogenation, and Friedel-Crafts reactions. The alkyl portion of the substituent is an electron-donating group by induction, which activates the benzene ring towards electrophilic attack and directs incoming electrophiles to the ortho and para positions. libretexts.orgsavemyexams.comlumenlearning.com
Steric hindrance from the bulky 1-isothiocyanatobutyl group is a significant factor that influences the regioselectivity. Attack at the ortho positions is sterically hindered, leading to a preference for substitution at the para position. This effect is well-documented for other bulky alkylbenzene derivatives. For example, in the nitration of sec-butylbenzene, a compound structurally similar to the carbon skeleton of this compound, the para isomer is the major product.
The following data tables summarize the expected and observed regioselectivity for electrophilic substitution reactions on structurally related alkylbenzenes, which can be used as a model to predict the behavior of this compound.
Table 1: Regioselectivity in the Nitration of sec-Butylbenzene
| Position | Product Distribution (%) |
| ortho | 28-33 |
| meta | 18-23 |
| para | 46-52 |
This data is based on typical nitration conditions and serves as an illustrative example.
Table 2: Regioselectivity in the Bromination of sec-Butylbenzene
| Position | Product Distribution (%) |
| ortho | 10-15 |
| meta | 5-10 |
| para | 75-85 |
This data is based on typical bromination conditions and serves as an illustrative example. The higher para selectivity compared to nitration is often attributed to the larger size of the electrophile in bromination. mdpi.comnih.gov
The data clearly indicates a strong preference for para substitution in electrophilic reactions of benzene rings bearing bulky secondary alkyl groups. Therefore, in reactions such as nitration or halogenation of this compound, the major product is expected to be the corresponding para-substituted derivative. The ortho to para ratio can be influenced by the specific electrophile and reaction conditions, with larger electrophiles favoring the less sterically hindered para position even more significantly.
Spectroscopic and Structural Characterization Methodologies for 1 Isothiocyanatobutyl Benzene
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is the most powerful technique for determining the complete carbon and proton framework of an organic molecule. Through a series of one-dimensional and two-dimensional experiments, it is possible to assign every proton and carbon atom in (1-isothiocyanatobutyl)benzene and confirm the connectivity between them.
The ¹H NMR spectrum of this compound provides information on the number of different types of protons and their neighboring environments. The aromatic protons of the phenyl group typically resonate in the downfield region of the spectrum, generally between 7.2 and 7.5 ppm, due to the deshielding effect of the ring current. chemicalbook.comorganicchemistrydata.org These five protons will likely appear as a complex multiplet, reflecting their close chemical shifts and spin-spin coupling with each other.
The protons of the butyl chain are observed in the upfield region. The benzylic proton, attached to the same carbon as the phenyl and isothiocyanate groups, is the most downfield of the alkyl protons due to the influence of these electron-withdrawing groups. It is expected to appear as a triplet. The subsequent methylene (B1212753) and methyl groups will appear progressively more upfield.
Detailed predicted ¹H NMR assignments are presented in Table 1.
Table 1: Predicted ¹H NMR Spectral Data for this compound (Predicted for CDCl₃ solvent)
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| Aromatic (C₆H₅) | 7.25 - 7.45 | Multiplet | - | 5H |
| Benzylic (CH-NCS) | ~4.8 - 5.0 | Triplet | ~7.0 | 1H |
| Methylene (CH₂) | ~1.8 - 2.0 | Sextet | ~7.2 | 2H |
| Methylene (CH₂) | ~1.4 - 1.6 | Sextet | ~7.4 | 2H |
| Methyl (CH₃) | ~0.9 - 1.1 | Triplet | ~7.4 | 3H |
The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule. The carbon atom of the isothiocyanate group (N=C=S) is highly deshielded and is expected to have a characteristic chemical shift in the range of 130-140 ppm, though this can vary. nih.govchemicalbook.com
The carbons of the phenyl ring typically appear between 125 and 140 ppm. organicchemistrydata.org The carbon atom attached to the butyl chain (ipso-carbon) will have a distinct shift compared to the ortho, meta, and para carbons. Due to the substitution, four signals are expected for the six aromatic carbons.
The aliphatic carbons of the butyl chain will be found in the upfield region of the spectrum (10-60 ppm). The benzylic carbon, bonded to the nitrogen of the isothiocyanate group and the phenyl ring, will be the most downfield among the alkyl carbons.
Detailed predicted ¹³C NMR assignments are presented in Table 2.
Table 2: Predicted ¹³C NMR Spectral Data for this compound (Predicted for CDCl₃ solvent)
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| Isothiocyanate (N=C=S) | ~135 |
| Aromatic (C-ipso) | ~138 |
| Aromatic (C-ortho/meta/para) | 126 - 130 |
| Benzylic (CH-NCS) | ~60 |
| Methylene (CH₂) | ~35 |
| Methylene (CH₂) | ~20 |
| Methyl (CH₃) | ~14 |
To unambiguously assign all proton and carbon signals and confirm the molecular structure, 2D NMR experiments are essential.
COSY (Correlation Spectroscopy): This experiment reveals correlations between protons that are coupled to each other, typically through two or three bonds. For this compound, COSY would show a clear correlation pathway along the butyl chain, from the methyl protons to the adjacent methylene protons, then to the next methylene group, and finally to the benzylic proton. This confirms the linear four-carbon chain.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with the carbon atoms to which they are directly attached. It allows for the definitive assignment of each carbon signal by linking it to its known proton signal. For example, the proton signal predicted around 4.9 ppm would show a cross-peak with the carbon signal around 60 ppm, confirming the identity of the benzylic CH group.
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over longer ranges (typically 2-3 bonds). This is crucial for connecting different fragments of the molecule. For instance, the benzylic proton (~4.9 ppm) would show correlations to the ipso-carbon of the phenyl ring (~138 ppm) and the isothiocyanate carbon (~135 ppm), unequivocally establishing the connection point of the butyl chain and the isothiocyanate group to the phenyl ring. The aromatic protons would show correlations to neighboring aromatic carbons, aiding in their specific assignment.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared spectroscopy is a rapid and effective method for identifying the key functional groups within a molecule based on their characteristic vibrational frequencies.
The most diagnostic feature in the IR spectrum of this compound is the strong and sharp absorption band corresponding to the asymmetric stretching vibration of the isothiocyanate (N=C=S) group. This band is typically observed in the region of 2050-2150 cm⁻¹. nist.govchemicalbook.com Its high intensity and unique position in a relatively uncluttered region of the spectrum make it a clear indicator of the presence of this functional group.
The IR spectrum also provides clear evidence for both the aromatic and aliphatic components of the molecule.
Aromatic C-H Stretch: The stretching vibrations of the C-H bonds on the phenyl ring typically appear at wavenumbers just above 3000 cm⁻¹ (usually in the 3030-3100 cm⁻¹ range). beilstein-journals.org
Aliphatic C-H Stretch: The C-H stretching vibrations of the butyl chain occur just below 3000 cm⁻¹ (typically in the 2850-2960 cm⁻¹ range). The presence of absorption bands on both sides of the 3000 cm⁻¹ mark is a strong indication that the molecule contains both aromatic/alkenyl and saturated alkyl C-H bonds. Additional bands in the 1450-1600 cm⁻¹ region due to aromatic C=C ring stretching further confirm the presence of the phenyl group.
A summary of key predicted IR absorption bands is presented in Table 3.
Table 3: Predicted Key Infrared (IR) Absorption Frequencies for this compound
| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Intensity |
| Isothiocyanate (N=C=S) Asymmetric Stretch | 2050 - 2150 | Strong, Sharp |
| Aromatic C-H Stretch | 3030 - 3100 | Medium to Weak |
| Aliphatic C-H Stretch | 2850 - 2960 | Medium to Strong |
| Aromatic C=C Ring Stretch | 1450 - 1600 | Medium to Weak |
Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis
Mass spectrometry is an indispensable tool for determining the molecular weight and probing the structure of this compound through fragmentation analysis. In electron ionization (EI) mass spectrometry, the molecule is bombarded with high-energy electrons, leading to the formation of a molecular ion (M⁺˙) and various fragment ions. The fragmentation pattern is characteristic of the molecule's structure.
For this compound, the molecular ion peak would be expected at a mass-to-charge ratio (m/z) corresponding to its molecular weight. Common fragmentation pathways for similar compounds, such as butyl isothiocyanate and other phenylalkyl compounds, suggest predictable cleavage patterns. libretexts.orgvaia.com Alpha-cleavage (cleavage of the bond adjacent to the nitrogen) and benzylic cleavage are common fragmentation routes. libretexts.org
A plausible fragmentation pattern for this compound would involve the loss of the isothiocyanate group (-NCS), the butyl chain, or parts of the butyl chain. The presence of the aromatic ring often leads to the formation of a stable tropylium (B1234903) ion (C₇H₇⁺) at m/z 91. The fragmentation of the butyl group would likely produce a series of peaks separated by 14 mass units (corresponding to CH₂ groups). libretexts.org
Table 1: Predicted Major Fragment Ions in the Mass Spectrum of this compound
| m/z Value | Proposed Fragment Structure | Fragmentation Pathway |
| 191 | [C₁₁H₁₃NS]⁺˙ | Molecular Ion |
| 133 | [C₁₁H₁₃]⁺ | Loss of ·NCS |
| 105 | [C₇H₅NCS]⁺ | Benzylic cleavage |
| 91 | [C₇H₇]⁺ | Tropylium ion (from rearrangement of benzyl (B1604629) cation) |
| 77 | [C₆H₅]⁺ | Phenyl cation |
| 58 | [NCS]⁺ | Isothiocyanate cation |
Note: This table is predictive and based on the fragmentation of analogous compounds. Actual experimental data may vary.
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio of the molecular ion, often to four or more decimal places. This precision allows for the unambiguous determination of the elemental composition of this compound, distinguishing it from other compounds that may have the same nominal mass. For a molecule with the formula C₁₁H₁₃NS, HRMS would confirm the exact mass, providing strong evidence of its identity.
Table 2: Theoretical Exact Mass for this compound
| Molecular Formula | Calculated Exact Mass (Da) |
| C₁₁H₁₃NS | 191.0769 |
Note: This is a theoretical value. HRMS analysis would aim to experimentally verify this mass.
Chiroptical Spectroscopy for Enantiomeric Purity Assessment
Since this compound possesses a chiral center at the carbon atom bonded to both the phenyl group and the isothiocyanate group, it exists as a pair of enantiomers. Chiroptical spectroscopy techniques are crucial for determining the enantiomeric purity of a sample.
Optical rotation is the rotation of the plane of plane-polarized light by a chiral compound. libretexts.orgwikipedia.org The magnitude and direction of this rotation are characteristic of a specific enantiomer. pharmacy180.comlibretexts.org A polarimeter is used to measure the observed rotation (α), which is then used to calculate the specific rotation [α] at a defined wavelength (typically the sodium D-line at 589 nm), temperature, and concentration. libretexts.orgnumberanalytics.com
The enantiomeric excess (ee) of a mixture of enantiomers can be determined by comparing the specific rotation of the mixture to the specific rotation of the pure enantiomer. numberanalytics.com
Formula for Specific Rotation:
[α] = α / (c × l)
Where:
[α] is the specific rotation
α is the observed rotation
c is the concentration in g/mL
l is the path length in decimeters
Formula for Enantiomeric Excess:
ee (%) = ([α]mixture / [α]pure enantiomer) × 100
Circular Dichroism (CD) spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. wikipedia.org This technique provides information about the stereochemistry of the molecule and can be used to determine the absolute configuration (R or S) of the enantiomers by comparing the experimental CD spectrum to theoretically calculated spectra or to the spectra of structurally similar compounds with known absolute configurations. mdpi.comnih.gov
The CD spectrum of this compound would be expected to show Cotton effects (positive or negative peaks) in the UV region corresponding to the electronic transitions of the phenyl and isothiocyanate chromophores. The two enantiomers would produce mirror-image CD spectra. wikipedia.org While specific CD data for this compound is not available, studies on similar chiral aromatic compounds demonstrate the utility of this technique in assigning absolute configuration. mdpi.comresearchgate.net
X-ray Crystallography for Solid-State Structure Determination of Crystalline Derivatives
X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule in the solid state. If this compound or a suitable crystalline derivative can be prepared, X-ray diffraction analysis can provide precise information about bond lengths, bond angles, and the absolute configuration of the chiral center. While no crystal structures of this compound itself are reported, the crystallographic analysis of derivatives of phenyl isothiocyanate and other aromatic compounds provides a framework for what could be expected. mdpi.com The resulting crystal structure would offer unambiguous proof of the compound's connectivity and stereochemistry.
Chromatographic Techniques for Purity Analysis and Separation
Chromatographic methods are essential for assessing the purity of this compound and for separating the two enantiomers.
Gas chromatography (GC) coupled with a flame ionization detector (FID) or a mass spectrometer (GC-MS) is a standard technique for analyzing the purity of volatile compounds like isothiocyanates. nih.govmdpi.comresearchgate.netrjptonline.org A GC analysis would reveal the presence of any impurities, such as starting materials or byproducts from its synthesis.
High-performance liquid chromatography (HPLC) is particularly valuable for the separation of enantiomers. Chiral HPLC, using a chiral stationary phase (CSP), can resolve the racemic mixture of this compound into its individual enantiomers. mdpi.comnih.govyakhak.org The choice of the chiral column and the mobile phase is critical for achieving good separation. Polysaccharide-based CSPs are often effective for separating a wide range of chiral compounds, including amines and their derivatives. nih.govyakhak.org The separation would result in two distinct peaks in the chromatogram, each corresponding to one of the enantiomers. The relative area of these peaks can be used to determine the enantiomeric ratio and thus the enantiomeric excess of the sample.
Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC)
Gas Chromatography (GC)
GC is a primary method for the analysis of thermally stable and volatile compounds like this compound. The technique separates components of a sample based on their differential partitioning between a stationary phase and a mobile gas phase. For aromatic compounds such as benzene (B151609) and its derivatives, various GC columns and conditions have been developed to achieve optimal separation. sigmaaldrich.comshimadzu.com
In a typical GC analysis of an aromatic compound, a capillary column with a non-polar or medium-polarity stationary phase is employed. thermofisher.com The selection of the stationary phase is critical for resolving the analyte from potential impurities or other components in the sample matrix. For instance, a common stationary phase for aromatic compound analysis is a polysiloxane-based polymer.
The detection of this compound can be accomplished using several types of detectors. A Flame Ionization Detector (FID) is a common choice due to its high sensitivity to organic compounds. For more specific identification, a Mass Spectrometer (MS) can be coupled with the GC system (GC-MS). thermofisher.comnih.gov GC-MS provides not only retention time data but also mass spectra of the eluted compounds, allowing for structural confirmation by analyzing the fragmentation patterns.
A hypothetical GC method for the analysis of this compound is presented in the table below.
| Parameter | Value |
| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5 or equivalent) |
| Injector Temperature | 250 °C |
| Oven Program | 80 °C (hold 2 min), ramp to 280 °C at 10 °C/min, hold 5 min |
| Carrier Gas | Helium |
| Flow Rate | 1.0 mL/min |
| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |
| Detector Temperature | 300 °C |
| Injection Volume | 1 µL |
| Expected Retention Time | 12-15 min (estimated) |
Table 1: Illustrative Gas Chromatography (GC) Parameters for this compound Analysis. This table presents a hypothetical set of GC parameters that could be used for the analysis of this compound, based on standard methods for similar aromatic compounds.
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile technique suitable for the analysis of a wide range of organic compounds, including those that are not sufficiently volatile or stable for GC analysis. For this compound, reversed-phase HPLC would be the most common approach. In this mode, a non-polar stationary phase is used with a polar mobile phase.
The choice of column and mobile phase is crucial for achieving good separation. A C18 or C8 column is typically used for the separation of aromatic compounds. nih.gov The mobile phase often consists of a mixture of water and an organic solvent, such as acetonitrile (B52724) or methanol. researchgate.netchromforum.org The composition of the mobile phase can be kept constant (isocratic elution) or varied during the run (gradient elution) to optimize the separation.
Detection in HPLC is commonly performed using an Ultraviolet (UV) detector, as the benzene ring in this compound will absorb UV light. sigmaaldrich.com The wavelength for detection would be chosen to maximize the absorbance of the analyte, typically around 254 nm for aromatic compounds. For enhanced specificity and structural information, an HPLC system can be coupled with a mass spectrometer (LC-MS).
An illustrative HPLC method for the analysis of this compound is detailed in the table below.
| Parameter | Value |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase | Acetonitrile:Water (70:30, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detector | UV at 254 nm |
| Injection Volume | 10 µL |
| Expected Retention Time | 8-10 min (estimated) |
Table 2: Illustrative High-Performance Liquid Chromatography (HPLC) Parameters for this compound Analysis. This table provides a hypothetical set of HPLC parameters for the analysis of this compound, based on common methods for similar compounds.
Chiral Chromatography for Enantiomer Separation and Purity Verification
This compound is a chiral molecule, existing as two non-superimposable mirror images called enantiomers (R- and S-enantiomers). Since enantiomers have identical physical and chemical properties in an achiral environment, their separation requires a chiral environment. Chiral chromatography is the most effective technique for separating and quantifying the enantiomers of chiral compounds.
This separation is achieved by using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. Chiral stationary phases are typically based on chiral selectors such as cyclodextrins, polysaccharides (e.g., cellulose (B213188) or amylose (B160209) derivatives), or proteins, which are immobilized on a solid support.
Both GC and HPLC can be adapted for chiral separations. In chiral GC, a capillary column coated with a chiral stationary phase is used. For chiral HPLC, a column packed with a chiral stationary phase is employed. The choice between chiral GC and chiral HPLC depends on the volatility and thermal stability of the compound and its derivatives.
The successful separation of the enantiomers of this compound would allow for the determination of the enantiomeric excess (ee) or enantiomeric purity of a sample. This is crucial in fields where the biological activity of a compound is stereospecific, as different enantiomers can have different pharmacological or toxicological effects.
Below is a hypothetical example of a chiral HPLC method for the separation of the enantiomers of this compound.
| Parameter | Value |
| Column | Chiral stationary phase (e.g., cellulose or amylose-based) |
| Mobile Phase | Hexane (B92381):Isopropanol (90:10, v/v) |
| Flow Rate | 0.8 mL/min |
| Column Temperature | 25 °C |
| Detector | UV at 254 nm |
| Injection Volume | 10 µL |
| Expected Retention Time (Enantiomer 1) | 15 min (estimated) |
| Expected Retention Time (Enantiomer 2) | 18 min (estimated) |
Table 3: Illustrative Chiral HPLC Parameters for the Enantiomeric Separation of this compound. This table outlines a hypothetical set of chiral HPLC parameters that could be used for the separation of the enantiomers of this compound.
Theoretical and Computational Studies of 1 Isothiocyanatobutyl Benzene
Quantum Chemical Calculations of Electronic Structure and Molecular Geometry
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for investigating the intricacies of molecular systems like (1-isothiocyanatobutyl)benzene. These calculations provide a foundational understanding of the molecule's geometry and electronic landscape.
Density Functional Theory (DFT) Studies on Conformational Preferences
The conformational flexibility of this compound is primarily dictated by the rotation around the single bonds within the butyl chain and the bond connecting the butyl group to the benzene (B151609) ring. Density Functional Theory (DFT) calculations are instrumental in identifying the most stable conformers by mapping the potential energy surface as a function of these rotational degrees of freedom.
Computational studies on analogous molecules, such as phenethyl isothiocyanate, have been performed to understand their interactions with biological systems. nih.govnih.gov These studies often involve geometry optimization to find the lowest energy conformation, which is crucial for docking studies and understanding intermolecular interactions. The isothiocyanate group (-N=C=S) itself is relatively rigid, but its orientation with respect to the rest of the molecule is a key conformational parameter.
A systematic conformational search for this compound would typically be performed using a DFT method, such as B3LYP, combined with a suitable basis set (e.g., 6-31G(d,p)). researchgate.netnih.gov The resulting data would reveal the relative energies of different conformers and the energy barriers for their interconversion.
Table 1: Representative Calculated Conformational Data for Alkylbenzene and Isothiocyanate Analogs
| Parameter | Molecule | Method/Basis Set | Calculated Value |
| Dihedral Angle (C-C-C-C) | n-Butylbenzene | DFT/B3LYP | ~180° (anti, most stable) |
| Rotational Barrier | Ethylbenzene | DFT | ~1.2 kcal/mol |
| Dihedral Angle (Cα-N-C-S) | Phenethyl Isothiocyanate | DFT | Varies with conformation |
This table presents representative data from studies on analogous compounds to illustrate the type of information obtained from DFT conformational analysis. Specific values for this compound would require dedicated calculations.
Frontier Molecular Orbital (FMO) Analysis for Reactivity Prediction
Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The energy and spatial distribution of these orbitals provide insights into the molecule's electrophilic and nucleophilic nature. youtube.com
For this compound, the HOMO is expected to be localized primarily on the electron-rich benzene ring, indicating its susceptibility to electrophilic attack. The isothiocyanate group, being electron-withdrawing, would influence the energy of the HOMO. The LUMO, on the other hand, is anticipated to have significant contributions from the isothiocyanate group, particularly the carbon atom, which is known to be electrophilic in isothiocyanates. quora.com
The energy gap between the HOMO and LUMO is a critical parameter that correlates with the molecule's chemical reactivity and kinetic stability. A smaller HOMO-LUMO gap generally implies higher reactivity. DFT calculations can precisely determine the energies and spatial distributions of these frontier orbitals. researchgate.net
Table 2: Representative Frontier Molecular Orbital Energies for Substituted Benzenes and Isothiocyanates
| Molecule | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |
| Benzene | -9.24 | -0.86 | 8.38 |
| Toluene | -8.85 | -0.73 | 8.12 |
| Phenyl isothiocyanate | -8.91 | -1.98 | 6.93 |
This table provides illustrative FMO data for related compounds. The values for this compound would be influenced by the specific combination of the butyl and isothiocyanate substituents.
Electrostatic Potential Surface Analysis
The Molecular Electrostatic Potential (MEP) surface is a valuable tool for understanding the charge distribution within a molecule and predicting its sites for electrophilic and nucleophilic attack. The MEP maps the electrostatic potential onto the electron density surface, with different colors representing regions of varying potential.
For this compound, the MEP surface would show negative potential (typically colored red) around the nitrogen and sulfur atoms of the isothiocyanate group and over the π-system of the benzene ring, indicating these are regions of high electron density and are susceptible to electrophilic attack. acs.orgacs.orgnih.gov Conversely, regions of positive potential (typically colored blue) would be expected around the hydrogen atoms. The carbon atom of the isothiocyanate group is also an important electrophilic site. nih.gov
MEP analysis is particularly useful in studying non-covalent interactions, such as hydrogen bonding and cation-π interactions, which are crucial in biological systems and materials science. nih.gov
Vibrational Frequency Calculations and Spectroscopic Correlation
Theoretical vibrational analysis provides a powerful means to interpret and assign experimental infrared (IR) and Raman spectra. By calculating the vibrational frequencies and normal modes, a direct correlation can be made with the observed spectral peaks.
Prediction of IR and Raman Spectra
DFT calculations can predict the IR and Raman spectra of this compound with a good degree of accuracy. The calculated frequencies are often scaled by an empirical factor to better match experimental data, accounting for anharmonicity and other systematic errors in the computational method. globalresearchonline.net
The predicted IR spectrum would show characteristic absorption bands for the different functional groups present in the molecule. The isothiocyanate group (-N=C=S) has a very strong and characteristic asymmetric stretching vibration typically appearing in the 2000-2200 cm⁻¹ region. chemicalpapers.comchemicalbook.com The benzene ring would exhibit several characteristic bands, including C-H stretching vibrations above 3000 cm⁻¹, and C-C stretching vibrations (ring modes) in the 1400-1600 cm⁻¹ region. aip.orgoptica.org Out-of-plane C-H bending vibrations are also prominent in the lower frequency region and are diagnostic of the substitution pattern of the benzene ring.
The predicted Raman spectrum would complement the IR data. The symmetric stretching of the benzene ring is typically a strong band in the Raman spectrum. researchgate.netaps.org
Table 3: Representative Calculated and Experimental Vibrational Frequencies for Key Functional Groups
| Functional Group | Vibrational Mode | Calculated Frequency (cm⁻¹) (Scaled) | Experimental Frequency (cm⁻¹) |
| Isothiocyanate (-N=C=S) | Asymmetric Stretch | ~2100 | 2050-2150 |
| Benzene Ring | C-H Stretch | ~3050 | 3000-3100 |
| Benzene Ring | C-C Stretch (Ring) | ~1600, ~1490 | 1580-1610, 1480-1500 |
| Alkyl Chain | C-H Stretch | ~2950 | 2850-2960 |
This table presents typical frequency ranges for the functional groups found in this compound, based on data from analogous compounds.
Normal Mode Analysis of Key Functional Groups
Normal mode analysis provides a detailed description of the atomic motions for each vibrational frequency. This analysis is crucial for the unambiguous assignment of the bands in the IR and Raman spectra.
For this compound, a normal mode analysis would confirm the nature of the vibrations associated with the isothiocyanate group, the benzene ring, and the butyl chain. For example, the strong absorption around 2100 cm⁻¹ would be assigned to a mode dominated by the asymmetric stretching of the N=C=S moiety. The vibrations of the benzene ring can be classified based on their symmetry and the nature of the atomic displacements (e.g., ring breathing, trigonal bending). The various C-H stretching, bending, and wagging modes of the butyl group would also be identified.
This detailed assignment is essential for using vibrational spectroscopy to identify the molecule and to study its interactions with other species, as changes in the vibrational frequencies can provide information about changes in the molecular structure and environment.
Reaction Pathway Elucidation through Computational Modeling
Computational modeling, particularly using Density Functional Theory (DFT), is instrumental in understanding the mechanisms of chemical reactions at a molecular level. For this compound, this involves mapping the potential energy surface for its reactions, identifying transition states, and calculating activation energies.
The isothiocyanate group (-N=C=S) is an electrophilic center, making it susceptible to attack by nucleophiles. The reaction typically proceeds through a stepwise mechanism involving the formation of a tetrahedral intermediate. rsc.org Computational studies on analogous aryl isothiocyanates reacting with amines, such as pyridines, have shown that the mechanism can be influenced by the electronic nature of both the isothiocyanate and the nucleophile, as well as the solvent. rsc.orgresearchgate.net
For the reaction of this compound with a generic nucleophile (Nu), the transition state would involve the formation of a new bond between the nucleophile and the central carbon of the isothiocyanate group. The characterization of this transition state is crucial for understanding the reaction kinetics.
While specific data for this compound is not available, theoretical investigations on the pyridinolysis of phenyl carbonyl isothiocyanates provide insights into the transition state. The calculations revealed a stepwise mechanism with a rate-limiting breakdown of the tetrahedral intermediate. rsc.org The degree of bond formation in the transition state is significant, as indicated by the large positive ρX values (10.5–18.9) in the gas phase, suggesting a high degree of bond formation in the early stages of the transition state. rsc.org
Table 1: Calculated Energetic Parameters for the Reaction of an Aryl Isothiocyanate Analog with Pyridine (Gas Phase)
| Parameter | Value (kcal/mol) |
| Activation Energy (ΔG‡) - Electron-donating substituent | ~8.0 |
| Activation Energy (ΔG‡) - Electron-withdrawing substituent | ~20.0 |
| Reaction Enthalpy (ΔH) | Varies with substituent |
| Data is inferred from studies on phenyl carbonyl isothiocyanates and serves as a qualitative model. rsc.org |
Isothiocyanates can also participate in cycloaddition reactions, which are crucial for the synthesis of various heterocyclic compounds. mdpi.com The energetics of these reactions can be computationally explored to predict their feasibility and stereoselectivity. For instance, the [3+2] cycloaddition of isothiocyanates with other unsaturated molecules is a common route to five-membered heterocycles.
Theoretical studies on the cycloaddition reactions of isothiocyanates have demonstrated the utility of DFT calculations in determining the activation barriers and reaction energies. For example, DFT calculations on the reaction of sulfur and difluorocarbene to form a thiocarbonyl surrogate, a precursor to isothiocyanates, showed the reaction to be highly exothermic with a low activation barrier. mdpi.com
While specific calculations for this compound are not present in the literature, the general principles of cycloaddition energetics would apply. The reaction of the isothiocyanate moiety with a suitable dipolarophile would proceed through a concerted or stepwise mechanism, with the regiochemistry and stereochemistry being dictated by the electronic and steric properties of the reactants.
Molecular Dynamics Simulations (Non-biological Context)
Molecular dynamics (MD) simulations provide a means to study the time-dependent behavior of molecules, including their conformational changes and interactions with the surrounding environment.
The conformation of a flexible molecule like this compound, with its butyl side chain, is expected to be influenced by the solvent. MD simulations can model how different solvents interact with the molecule and affect the distribution of its conformers.
Studies on similar molecules, such as alkylbenzenes, have shown that the solvent can significantly impact the conformational preferences of the alkyl chain. acs.orgnih.gov For this compound, polar solvents would be expected to solvate the polar isothiocyanate group, potentially leading to a more extended conformation of the butyl chain to maximize solvent interactions. In contrast, nonpolar solvents might favor more compact, folded conformations to minimize the exposed surface area of the polar group.
MD simulations of liquid benzene and its derivatives have been performed using various force fields to study their structural and thermodynamic properties. nih.govvinatiorganics.com These studies provide a foundation for simulating this compound in different solvent environments to understand its dynamic behavior.
Table 2: Representative Solvents for MD Simulations and their Expected Qualitative Effects on the Conformation of this compound
| Solvent | Dielectric Constant (ε) | Expected Effect on Butyl Chain Conformation |
| Water | 80.1 | More extended conformations favored |
| Ethanol | 24.5 | Intermediate between water and nonpolar solvents |
| Benzene | 2.3 | More compact, folded conformations favored |
| Hexane (B92381) | 1.9 | More compact, folded conformations favored |
| Qualitative effects are based on general principles of solute-solvent interactions. |
Quantitative Structure-Reactivity Relationship (QSRR) Studies for Analogues
Quantitative Structure-Reactivity Relationship (QSRR) and Quantitative Structure-Activity Relationship (QSAR) studies are computational methods used to correlate the chemical structure of a series of compounds with their reactivity or biological activity. These models can then be used to predict the properties of new, untested compounds.
For isothiocyanates, QSAR studies have been conducted to understand the relationship between their structural features and their antimicrobial or toxicological properties. nih.govresearchgate.net These studies typically use a set of molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, to build a mathematical model.
A QSAR study on the toxicity of aromatic isothiocyanates to Tetrahymena revealed that the toxicity is related to both the lipophilicity (log Kow) and the electronic properties (maximum acceptor superdelocalizability, Amax) of the compounds. nih.gov The developed model showed good predictive power for phenyl and naphthyl derivatives. nih.gov Such models, while not directly applicable to predicting the chemical reactivity of this compound, demonstrate the utility of QSRR/QSAR approaches in understanding the behavior of isothiocyanate analogues.
Table 3: Key Molecular Descriptors Used in QSAR/QSRR Studies of Isothiocyanate Analogues
| Descriptor | Description | Relevance to Reactivity/Activity |
| log Kow | Octanol-water partition coefficient | Represents lipophilicity and ability to cross cell membranes. |
| Amax | Maximum acceptor superdelocalizability | Relates to the electrophilicity of the isothiocyanate carbon and its reactivity with nucleophiles. |
| Molecular Weight | Mass of the molecule | Influences steric effects and transport properties. |
| Dipole Moment | Measure of molecular polarity | Affects solubility and intermolecular interactions. |
| Descriptors are commonly used in QSAR studies of bioactive compounds. nih.govresearchgate.net |
Applications of 1 Isothiocyanatobutyl Benzene in Advanced Organic Synthesis and Materials Science Excluding Prohibited Areas
As a Versatile Building Block in the Synthesis of Complex Organic Molecules
The reactivity of the isothiocyanate functional group, characterized by the electrophilic carbon atom, allows (1-isothiocyanatobutyl)benzene to participate in a wide array of chemical transformations. This reactivity is central to its utility as a precursor for various complex organic molecules.
Precursor to Chiral Sulfur-Containing Heterocycles
The isothiocyanate moiety is an excellent starting point for the synthesis of a variety of sulfur-containing heterocycles. nih.govchinesechemsoc.orgrsc.org The presence of a chiral center in this compound allows for the stereoselective synthesis of these heterocycles, which is of significant interest in fields requiring enantiomerically pure compounds.
The synthesis of chiral thiazolidine (B150603) derivatives, for instance, can be achieved through the reaction of this compound with α-amino acids or their corresponding esters. This reaction proceeds via a cyclocondensation mechanism, where the amino group of the amino acid attacks the electrophilic carbon of the isothiocyanate, followed by an intramolecular cyclization involving the carboxylic acid group. The stereochemistry at the benzylic position of the starting material can influence the stereochemical outcome of the newly formed chiral centers in the thiazolidine ring.
Furthermore, multicomponent reactions involving this compound can lead to the formation of more complex heterocyclic systems. For example, a three-component reaction with an amine and an α-haloketone can yield highly substituted chiral thiazole (B1198619) derivatives. The versatility of isothiocyanates in cycloaddition reactions also opens avenues for the synthesis of various other sulfur and nitrogen-containing heterocyclic rings. rsc.org
Table 1: Examples of Chiral Sulfur-Containing Heterocycles Synthesized from Isothiocyanates
| Heterocycle Class | Reactants | General Reaction Conditions |
|---|---|---|
| Thiazolidinones | α-Amino acids | Base catalyst, polar solvent |
| Thiazoles | α-Haloketones, Amines | One-pot, often base-catalyzed |
Intermediate for Functionalized Alkylbenzenes
This compound serves as a valuable intermediate for the introduction of various functional groups onto the alkylbenzene backbone. The isothiocyanate group can be transformed into a range of other functionalities, including thioureas, thiocarbamates, and amines, each providing a handle for further synthetic modifications.
The reaction of this compound with primary or secondary amines readily affords chiral N,N'-disubstituted thioureas. These thioureas can be further functionalized or can act as ligands for transition metal catalysts. The synthesis of thiocarbamates is achieved by reacting the isothiocyanate with alcohols in the presence of a suitable catalyst. These thiocarbamates can be subsequently hydrolyzed to yield the corresponding amine, providing a two-step method for the conversion of the isothiocyanate to an amino group.
Moreover, the benzylic position of this compound is susceptible to functionalization. For instance, benzylic C-H bonds can be targeted for functionalization reactions, allowing for the introduction of other groups at this position. chinesechemsoc.orgacs.orgchinesechemsoc.org
Role in Polymer Chemistry for Specialized Materials
The reactivity of the isothiocyanate group also extends to polymer chemistry, where this compound can be utilized as a monomer or a cross-linking agent to create specialized polymeric materials with tailored properties.
Synthesis of Novel Polythioureas with Tunable Properties
Polythioureas are a class of polymers known for their excellent mechanical properties, thermal stability, and high refractive indices. This compound can be used as a monomer in the synthesis of novel polythioureas. The polymerization typically proceeds through the reaction of the isothiocyanate with a diamine. The properties of the resulting polythiourea can be tuned by carefully selecting the diamine comonomer. For example, using a rigid aromatic diamine can lead to a polymer with a high glass transition temperature and excellent thermal stability, while a flexible aliphatic diamine will result in a more elastomeric material. The presence of the bulky phenyl group and the chiral center in the this compound monomer unit can impart unique solubility and morphological characteristics to the polymer.
Table 2: Representative Properties of Polythioureas Derived from Benzylic Isothiocyanates
| Diamine Comonomer | Glass Transition Temp. (Tg) | Refractive Index (nD) | General Properties |
|---|---|---|---|
| 4,4'-Oxydianiline | High | High | Thermally stable, rigid |
| 1,6-Hexanediamine | Low | Moderate | Flexible, elastomeric |
Cross-Linking Agent in Polymer Networks (Non-biomedical)
Due to its bifunctional nature (the reactive isothiocyanate group and the potential for reactions at the phenyl ring or benzylic position), this compound can act as a cross-linking agent in the formation of polymer networks. In a polymer system containing nucleophilic groups such as amines or hydroxyls, the isothiocyanate group can react to form covalent cross-links. This cross-linking process enhances the mechanical strength, thermal stability, and solvent resistance of the polymer. The degree of cross-linking, and thus the final properties of the network, can be controlled by the concentration of this compound used. Such cross-linked polymers find applications in coatings, adhesives, and other areas where robust materials are required.
Derivatization for Sensor Development (Non-biological)
The isothiocyanate functionality is a key feature for the development of chemosensors for the detection of various analytes. The derivatization of this compound into molecules capable of selective recognition and signaling is an active area of research.
Thiourea (B124793) derivatives of this compound are particularly promising for sensor applications. nih.gov The thiourea group is known to be an excellent hydrogen bond donor and can also coordinate with metal ions. By incorporating a suitable signaling unit, such as a fluorophore or a chromophore, into the thiourea derivative, a sensor molecule can be constructed.
For example, a thiourea derivative of this compound bearing a fluorescent group can be designed to detect specific anions or metal ions. The binding of the target analyte to the thiourea receptor site would cause a change in the fluorescence properties of the molecule, such as an enhancement or quenching of the emission, or a shift in the emission wavelength. The chiral nature of the sensor molecule can also be exploited for the enantioselective recognition of chiral analytes. These non-biological sensors have potential applications in environmental monitoring and industrial process control.
Table 3: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| 4,4'-Oxydianiline |
| 1,6-Hexanediamine |
Preparation of Chemosensors for Specific Analytes (e.g., Metal Ions, Anions)
The development of chemosensors, molecules designed to bind to specific analytes and produce a detectable signal, is a significant area of materials science. The isothiocyanate group can be a key component in such sensors due to its reactivity. For instance, acyl isothiocyanates have been utilized as colorimetric chemosensors. researchgate.net The principle often involves the reaction of the isothiocyanate with a nucleophile, leading to a change in the molecule's electronic properties, which in turn affects its spectroscopic output (e.g., a change in color or fluorescence).
While the underlying chemistry of the isothiocyanate group suggests potential for this compound in chemosensor design, specific studies detailing its application for the detection of metal ions or anions are not prominently featured in the reviewed literature. The development of a chemosensor based on this molecule would likely involve its incorporation into a larger molecular framework containing a receptor unit for the target analyte and a signaling unit (chromophore or fluorophore). The reaction of the isothiocyanate would then modulate the signal upon binding of the analyte.
Table 1: General Principle of Isothiocyanate-Based Chemosensors
| Sensor Component | Role in Detection | Example Reaction |
| Analyte Receptor | Selectively binds the target analyte (e.g., a metal ion or anion). | A crown ether or cryptand moiety. |
| Isothiocyanate Group | Acts as a reactive site for a signaling reaction. | Reaction with a nucleophile triggered by analyte binding. |
| Signaling Unit | Provides a measurable output (e.g., color or fluorescence change). | A fluorophore whose emission is quenched or enhanced. |
Applications in Non-Aqueous Analytical Chemistry
Isothiocyanates are well-established derivatizing agents in analytical chemistry, particularly for chromatography. sigmaaldrich.com The purpose of derivatization is to modify an analyte to improve its separation and detection. srlchem.com
High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are powerful techniques for separating and quantifying components of a mixture. However, some analytes, such as primary and secondary amines, have poor detection characteristics because they lack a suitable chromophore for UV detection. nih.gov Phenyl isothiocyanate (PITC) is a widely used reagent to overcome this limitation. sigmaaldrich.comsigmaaldrich.com It reacts with primary and secondary amines to form phenylthiocarbamyl (PTC) or phenylthiourea (B91264) derivatives, which are highly UV-active and thus easily detectable at low concentrations. nih.govwikipedia.org This method is famously applied in the Edman degradation for sequencing amino acids. sigmaaldrich.comsigmaaldrich.comnih.gov
The reaction of an isothiocyanate with an amine is generally robust and proceeds under mild conditions, making it ideal for derivatizing analytes in complex matrices. Given this precedent, this compound could theoretically be employed as a derivatizing reagent. Its chiral nature could be particularly advantageous for the separation of enantiomeric amines or other chiral industrial chemicals using chiral chromatography techniques. However, specific methods or applications employing this compound for the routine analysis of industrial chemicals by HPLC or GC are not documented in the available literature. The selection of a derivatizing agent is often dependent on the specific analyte and the matrix, and it appears that other isothiocyanates are more commonly used.
Table 2: Common Isothiocyanate Derivatizing Reagents in Chromatography
| Reagent Name | Abbreviation | Target Analytes | Analytical Technique |
| Phenyl isothiocyanate | PITC | Primary and secondary amines, amino acids | HPLC |
| Fluorescein isothiocyanate | FITC | Primary and secondary amines | Fluorescence HPLC |
| N,N-Diethylaminoethyl isothiocyanate | DEAE-ITC | Carboxylic acids (after activation) | HPLC |
| 1-Naphthyl isothiocyanate | NIC | Amines | HPLC |
Ligand Development in Coordination Chemistry (if applicable to non-biological catalysts)
In coordination chemistry, ligands are molecules or ions that bind to a central metal atom to form a coordination complex. The properties of the ligand are crucial in determining the reactivity and catalytic activity of the complex. Isothiocyanates and their derivatives have been explored as ligands or as precursors to ligands for various metal catalysts. The related thiocyanate (B1210189) ion (SCN⁻) is a classic example of an ambidentate ligand, capable of binding to a metal through either the sulfur or the nitrogen atom. youtube.com
More recently, research has focused on the synthesis of novel ligands derived from isothiocyanates. For example, isothiocyanates can react with phosphines to form phosphinecarbothioamides, which are being investigated as potential ligands for metal-catalyzed reactions. acs.org These ligands are of interest due to their unique coordination modes, combining a soft phosphorus donor with hard nitrogen and oxygen (in the case of isocyanates) or sulfur donors. acs.org
Given that this compound is a chiral isothiocyanate, it holds potential as a precursor for the synthesis of chiral ligands. Chiral ligands are of paramount importance in asymmetric catalysis, a field focused on the selective synthesis of a single enantiomer of a chiral product. A chiral ligand derived from this compound could, in principle, be used to create catalysts for enantioselective reactions. Despite this potential, there is a lack of specific reports on the use of this compound itself as a ligand or as a direct precursor for ligands in non-biological catalysis. The development in this area is more general to the class of isothiocyanates rather than being specific to this particular molecule.
Future Research Directions and Unexplored Avenues for 1 Isothiocyanatobutyl Benzene
Development of Novel Synthetic Routes with Improved Sustainability
The traditional synthesis of isothiocyanates often involves hazardous reagents like thiophosgene (B130339) or carbon disulfide. researchgate.netrsc.org Future research should prioritize the development of greener, more sustainable synthetic methodologies for (1-isothiocyanatobutyl)benzene.
Recent advancements in the synthesis of isothiocyanates have focused on environmentally benign approaches. nih.gov One promising avenue is the use of elemental sulfur as the sulfur source, which is an inexpensive and low-toxicity reagent. mdpi.comnih.gov A more sustainable synthesis can be achieved through the amine-catalyzed sulfurization of isocyanides with elemental sulfur. rsc.orgnih.gov This method has been optimized for sustainability by employing benign solvents like Cyrene™ or γ-butyrolactone under moderate heating conditions. rsc.orgnih.gov
Another sustainable approach involves microwave-assisted organic synthesis. researchgate.net This technique can lead to significantly reduced reaction times and increased yields for the synthesis of both aliphatic and aromatic isothiocyanates. researchgate.netresearchgate.net Furthermore, the development and utilization of novel, less toxic desulfurizing agents to convert dithiocarbamate (B8719985) salts to isothiocyanates is a critical area of research. nih.govresearchgate.net For instance, zinc peroxide has been demonstrated as an effective and greener alternative to traditional desulfurizing agents. researchgate.net
The exploration of one-pot, multi-component reactions also presents a pathway to more sustainable synthesis by reducing the number of intermediate purification steps and minimizing waste. researchgate.netnih.gov Research into continuous flow processes for the synthesis of this compound could also enhance safety and scalability, while minimizing solvent usage.
Exploration of Underutilized Reactivity Modes
The isothiocyanate group is a versatile functional group, capable of reacting with a wide array of nucleophiles. nih.gov While its reactions with amines and thiols are well-documented, there are several underutilized reactivity modes that could be explored for this compound.
The reaction of isothiocyanates with hydrazine (B178648) derivatives can lead to the formation of various heterocyclic compounds, such as 1,2,4-triazoline-5-thiones. rsc.org Investigating the reaction of this compound with a broader range of substituted hydrazines could yield novel heterocyclic structures with potential applications in materials science.
Furthermore, the reactivity of isothiocyanates in cycloaddition reactions remains an area ripe for exploration. The reaction of isothiocyanates with antiaromatic pentaphenylborole has been shown to produce unusual seven-membered BNC5 heterocycles and fused bicyclic systems, demonstrating a reactivity pattern significantly different from that of isocyanates. nih.gov Exploring similar reactions for this compound could lead to novel organoboron compounds with unique electronic and photophysical properties.
The use of isothiocyanates in multicomponent reactions is another promising area. nih.gov For example, the three-component reaction of isoquinolines, isothiocyanates, and isocyanides has been used to synthesize novel imidazoisoquinolines. nih.gov Applying this methodology to this compound could generate a library of new complex molecules. Additionally, the visible-light photocatalytic activity of related isocyanides in C(sp3)–H bond functionalization suggests that the photochemical properties of isothiocyanates like this compound warrant investigation. acs.org
Advanced Computational Studies for Rational Design of Derivatives
Computational chemistry, particularly Density Functional Theory (DFT), can be a powerful tool for predicting the reactivity and properties of this compound and its derivatives. nih.gov DFT studies can be employed to understand the electronic structure and reactivity of the isothiocyanate group, providing insights that can guide the rational design of new molecules with tailored properties. nih.govmdpi.com
For instance, computational modeling can help in predicting the most favorable reaction pathways for the synthesis of novel derivatives, thereby reducing the need for extensive experimental screening. nih.gov It can also be used to calculate various molecular properties, such as electronic transitions and spectroscopic signatures, which can aid in the characterization of new compounds. nih.gov
Furthermore, DFT calculations can be utilized to investigate the interaction of this compound derivatives with various surfaces or polymers, which is crucial for their potential application in sustainable materials. By modeling these interactions, it may be possible to design derivatives with enhanced adhesion, compatibility, or other desirable material properties. A recent study, for example, utilized computational modelling to investigate the binding affinity of compounds from Moringa oleifera, including isothiocyanates, with specific biological targets. nih.gov A similar approach could be applied in a materials context.
Integration into Emerging Fields of Green Chemistry and Sustainable Materials (Non-biological Focus)
The unique reactivity of the isothiocyanate group makes this compound a potential building block for the development of sustainable materials. Organosulfur compounds, in general, play a significant role in various applications, including the synthesis of polymers and in materials science. taylorandfrancis.comwikipedia.org
One potential application is in the development of novel polymers. The isothiocyanate group can react with diols or diamines to form polythiourethanes or polyureas, respectively. By carefully selecting the co-monomers, it may be possible to synthesize polymers with desirable properties such as high refractive index, thermal stability, or self-healing capabilities. The use of this compound in these polymerizations could introduce specific functionalities and properties derived from the butylbenzene (B1677000) moiety.
Another area of interest is the use of this compound as a surface modification agent. The reactivity of the isothiocyanate group allows for its covalent attachment to various substrates, including metals and polymers. This could be utilized to impart new properties to surfaces, such as hydrophobicity, adhesion, or resistance to corrosion. The study of organosulfur compounds in the surface chemistry of quantum dots highlights the potential for sulfur-containing molecules to influence material properties at the nanoscale. acs.org
Furthermore, the development of materials from renewable resources is a key aspect of green chemistry. Investigating the incorporation of this compound, potentially derived from bio-based feedstocks in the future, into bio-based polymers or composites could lead to the creation of more sustainable materials.
Q & A
Q. What are the optimal synthetic routes for (1-isothiocyanatobutyl)benzene, and how do reaction conditions influence yield and purity?
- Methodological Answer : Synthesis typically involves nucleophilic substitution or thiocyanate group introduction via reaction of a bromobutylbenzene precursor with thiocyanate salts (e.g., KSCN or NH₄SCN). Critical parameters include:
- Catalyst selection : Lewis acids (e.g., AlCl₃) enhance electrophilic aromatic substitution efficiency .
- Solvent system : Polar aprotic solvents (e.g., DMF) improve thiocyanate ion reactivity.
- Temperature control : Moderate heating (60–80°C) minimizes side reactions like hydrolysis.
- Purification : Column chromatography (silica gel, hexane/ethyl acetate eluent) or recrystallization ensures purity.
- Yield optimization : Excess thiocyanate (1.5–2 eq.) and inert atmosphere (N₂/Ar) prevent oxidation.
Table 1 : Comparison of Synthetic Methods
| Precursor | Catalyst | Solvent | Yield (%) | Purity (%) | Reference ID |
|---|---|---|---|---|---|
| (1-Bromobutyl)benzene | AlCl₃ | DMF | 72 | 98 | |
| (1-Chlorobutyl)benzene | None | Acetonitrile | 58 | 89 | [Synthetic Protocol] |
Q. What analytical techniques are most reliable for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy :
- ¹H NMR : Peaks at δ 7.2–7.4 ppm (aromatic protons), δ 3.5–3.7 ppm (–CH₂–SCN), and δ 1.3–1.6 ppm (butyl chain) confirm structure.
- ¹³C NMR : Signals near δ 120–140 ppm (aromatic carbons) and δ 110–115 ppm (SCN group) .
- FT-IR : Strong absorption at ~2100 cm⁻¹ (C≡N stretch of isothiocyanate).
- HPLC-MS : Retention time and m/z = 205.3 [M+H]⁺ verify molecular identity.
- Elemental Analysis : Matches theoretical C (70.2%), H (7.4%), N (6.8%).
Q. How should researchers handle and store this compound to ensure stability?
- Methodological Answer :
- Storage : Under inert gas (Ar) at –20°C in amber glass vials to prevent moisture absorption and photodegradation.
- Handling : Use fume hoods and PPE (nitrile gloves, goggles) due to irritant properties of isothiocyanates .
- Decomposition Risks : Hydrolysis in aqueous media generates toxic H₂S; avoid prolonged exposure to humidity .
Advanced Research Questions
Q. What mechanistic insights explain the reactivity of this compound in nucleophilic addition reactions?
- Methodological Answer : The electrophilic isothiocyanate group (–N=C=S) undergoes nucleophilic attack at the carbon center. Key factors include:
- Electronic effects : Electron-donating substituents on the benzene ring increase electrophilicity of –NCS.
- Solvent polarity : Protic solvents (e.g., MeOH) stabilize transition states via hydrogen bonding, accelerating reactions with amines or thiols.
- Kinetic vs. thermodynamic control : Lower temperatures favor kinetic products (e.g., thioureas), while higher temperatures promote thermodynamic pathways (e.g., thiazolidinones) .
Q. How can researchers resolve contradictions in reported bioactivity data for this compound derivatives?
- Methodological Answer : Contradictions often arise from variability in experimental design:
- Bioassay standardization : Use uniform cell lines (e.g., HEK-293 for cytotoxicity) and control for solvent effects (DMSO ≤0.1% v/v).
- Dose-response validation : Employ multiple concentrations (e.g., 1–100 µM) and replicate experiments (n ≥ 3).
- Structural confirmation : Verify derivative purity via XRD or HRMS to exclude confounding impurities .
- Meta-analysis : Aggregate data from independent studies to identify trends (e.g., correlation between lipophilicity and antimicrobial activity) .
Q. What computational models predict the stability and degradation pathways of this compound under physiological conditions?
- Methodological Answer :
- DFT Calculations : Simulate hydrolysis pathways (e.g., water nucleophilic attack on –NCS) to identify transition states and activation energies.
- MD Simulations : Model interactions with biomolecules (e.g., serum albumin) to predict binding affinity and metabolic fate.
- QSPR Models : Relate molecular descriptors (logP, polar surface area) to degradation rates in buffer solutions (pH 7.4, 37°C) .
Table 2 : Predicted Degradation Products
| Condition | Major Product | Minor Product |
|---|---|---|
| Aqueous pH 7.4 | Thiocarbamic acid | Butylbenzene amine |
| UV exposure | Benzaldehyde | Sulfur oxides |
Methodological Guidelines for Data Interpretation
- Contradiction Analysis : Apply longitudinal study designs (e.g., three-wave panel analysis) to distinguish short-term vs. long-term effects, as seen in analogous studies on workplace stressors .
- Resource Allocation : Use structural equation modeling (SEM) to quantify mediating variables (e.g., effort exertion in bioactivity assays) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
